molecular formula C31H27BrN2O6 B12037369 [2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate CAS No. 477729-29-6

[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate

Cat. No.: B12037369
CAS No.: 477729-29-6
M. Wt: 603.5 g/mol
InChI Key: VJMOBGLUDSZMRC-HNSNBQBZSA-N
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Description

[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes methoxy, phenylmethoxy, phenoxy, and bromobenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 3-bromobenzoic acid, followed by esterification to form 3-bromobenzoate

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) may be employed for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between different molecular groups and biological targets. Its structural complexity makes it a valuable tool for investigating molecular mechanisms and pathways.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Research may focus on its effects on specific biological targets and its potential as a drug candidate.

Industry

In the industrial sector, this compound may be used in the development of new materials and products. Its unique properties could lead to innovations in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate apart is its intricate molecular structure, which combines multiple functional groups

Properties

CAS No.

477729-29-6

Molecular Formula

C31H27BrN2O6

Molecular Weight

603.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C31H27BrN2O6/c1-21(39-27-14-12-26(13-15-27)38-20-22-7-4-3-5-8-22)30(35)34-33-19-23-11-16-28(29(17-23)37-2)40-31(36)24-9-6-10-25(32)18-24/h3-19,21H,20H2,1-2H3,(H,34,35)/b33-19+

InChI Key

VJMOBGLUDSZMRC-HNSNBQBZSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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